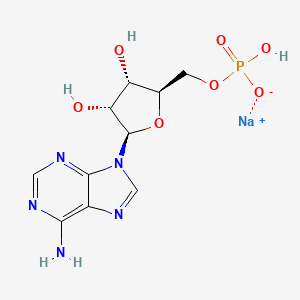

Adenosine 5'-monophosphate disodium

Descripción

Propiedades

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXLVXZRPRRCRP-IDIVVRGQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196617 | |

| Record name | Adenosine phosphate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4578-31-8 | |

| Record name | Adenosine phosphate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium adenosine 5'-phosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1WZ11DSRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Function of AMP Disodium (B8443419) Salt as an ATP Precursor In Vitro

Introduction

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes, including signal transduction, DNA and RNA synthesis, and muscle contraction.[1][2] Many in vitro biochemical and drug discovery assays rely on ATP-dependent enzymes, such as kinases, ligases, and polymerases. However, the ATP in these reactions is consumed and hydrolyzes to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), which can lead to product inhibition and a decrease in reaction rates.[1] To overcome this, robust in vitro ATP regeneration systems are essential for maintaining a constant supply of ATP, thereby improving reaction yields and enabling long-term kinetic studies.

Adenosine 5'-monophosphate (AMP) disodium salt is an excellent starting substrate for these regeneration systems. As a stable and highly soluble salt, it serves as a cost-effective precursor for the enzymatic synthesis of ATP.[3][4][5] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using AMP disodium salt to regenerate ATP in vitro.

Core Principles of AMP to ATP Conversion

The conversion of AMP to ATP is a two-step phosphorylation process. First, AMP is converted to ADP, which is then subsequently phosphorylated to ATP. Several enzymatic systems have been developed to catalyze this cascade efficiently in vitro.

-

AMP to ADP Conversion: The primary enzyme responsible for this step is Adenylate Kinase (ADK) , also known as myokinase.[6] ADK catalyzes the reversible reaction where a phosphate (B84403) group is transferred from an existing ATP molecule to AMP, yielding two molecules of ADP.[7][8]

-

Reaction: AMP + ATP ⇌ 2 ADP

-

-

ADP to ATP Conversion: The generated ADP is then phosphorylated to ATP using a high-energy phosphate donor. This step is catalyzed by various enzymes, with the choice depending on the desired reaction conditions and cost-effectiveness. Common enzymes include:

-

Pyruvate (B1213749) Kinase (PK): Uses phosphoenolpyruvate (B93156) (PEP) as the phosphate donor.[9]

-

Acetate Kinase (AK): Uses acetyl phosphate (AcP) as the phosphate donor.

-

Polyphosphate Kinase (PPK): Uses inorganic polyphosphate (polyP), a cost-effective donor, to phosphorylate ADP.[10][11]

-

Some advanced systems utilize single enzymes or streamlined pathways that can directly or indirectly convert AMP to ATP, simplifying the reaction setup.[12][13]

Caption: Core enzymatic pathway for ATP regeneration from AMP.

In Vitro ATP Regeneration Systems

Several distinct systems have been established for the efficient regeneration of ATP from AMP. The choice of system often depends on factors like cost, stability of reagents, and potential for product inhibition in the primary assay.

Polyphosphate-Based Systems

These systems are highly advantageous due to the low cost and high stability of the phosphate donor, inorganic polyphosphate (polyP).[3][14]

-

Polyphosphate:AMP Phosphotransferase (PPT) and Adenylate Kinase (AdK): This two-enzyme system first uses PPT to convert AMP to ADP, and then AdK (or PPK) converts the resulting ADP to ATP.[3] This system is specific for AMP and 2'-dAMP.[3]

-

Single-Enzyme Polyphosphate Kinase (PPK) Systems: Certain classes of PPK enzymes, particularly from the PPK2-III family, can directly phosphorylate AMP to ADP and subsequently to ATP.[10][12] This simplifies the system by requiring only a single enzyme for the entire regeneration cascade.[12]

Kinase-Coupled Systems

These are the more traditional systems for ATP regeneration from ADP and can be adapted for AMP by including adenylate kinase.

-

Adenylate Kinase (ADK) and Pyruvate Kinase (PK): In this coupled reaction, ADK first produces two molecules of ADP from one molecule of AMP and one of ATP.[8] Pyruvate kinase then uses the high-energy phosphate donor phosphoenolpyruvate (PEP) to convert these ADP molecules into ATP. A major drawback is the potential for product inhibition by pyruvate in some applications.

-

Adenylate Kinase (ADK) and Acetate Kinase (AK): This system functions similarly to the PK system, but uses acetyl phosphate (AcP) as the phosphate donor. Both AcP and PEP are less stable and more expensive than polyphosphate.

Pyruvate Phosphate Dikinase (PPDK) System

A highly efficient and innovative single-enzyme system utilizes pyruvate phosphate dikinase (PPDK).[13] PPDK uniquely catalyzes the conversion of AMP, pyrophosphate (PPi), and PEP directly into ATP, inorganic phosphate (Pi), and pyruvate.[13] This is particularly valuable for ATP-dependent reactions that release PPi (like those catalyzed by aminoacyl-tRNA synthetases or DNA/RNA polymerases), as the system simultaneously regenerates ATP and removes an inhibitory product (PPi).[13]

Caption: General experimental workflow for in vitro ATP regeneration.

Data Presentation

Table 1: Physicochemical Properties of AMP Disodium Salt

| Property | Value | Reference |

| Formula | C₁₀H₁₂N₅O₇PNa₂ | [5] |

| Molecular Weight | 391.18 g/mol | |

| CAS Number | 4578-31-8 | [5] |

| Appearance | White crystalline powder | [5] |

| Solubility in Water | Clear, colorless solution (50 mg/mL) | [5] |

| Stability (Solid) | Stable for 36 months at +15 to +25°C | [5] |

| Stability (Solution) | Stock solutions stable for up to 6 months at -20°C | [15] |

Table 2: Comparison of In Vitro ATP Regeneration Systems from AMP

| System | Key Enzymes | Phosphate Donor | Advantages | Disadvantages | Reported ATP Yield | Reference |

| PPT/AdK | Polyphosphate:AMP Phosphotransferase, Adenylate Kinase | Polyphosphate (polyP) | Uses stable, inexpensive substrates (AMP, polyP). | Requires two enzymes. | Sustained reaction >24h | [3] |

| Single PPK | Polyphosphate Kinase (PPK2-III) | Polyphosphate (polyP) | Single enzyme system, simple, cost-effective. | Enzyme availability might be limited. | High ATP formation rates | [10][12] |

| ADK/PK | Adenylate Kinase, Pyruvate Kinase | Phosphoenolpyruvate (PEP) | Well-established, commercially available enzymes. | PEP is expensive and unstable; potential pyruvate inhibition. | N/A | |

| ADK/AK | Adenylate Kinase, Acetate Kinase | Acetyl Phosphate (AcP) | Well-established system. | AcP is expensive and unstable. | N/A | |

| PPDK | Pyruvate Phosphate Dikinase | Phosphoenolpyruvate (PEP) | Single enzyme; removes inhibitory PPi. | Requires PEP; enzyme may be less common. | ~73% conversion (from AMP) | [13] |

Experimental Protocols

The following is a generalized protocol for setting up and monitoring an in vitro ATP regeneration reaction, based on methodologies described in the literature.[13][16] Researchers should optimize concentrations and conditions for their specific application.

Protocol: ATP Regeneration using a Polyphosphate-Based System

1. Reagent Preparation:

-

AMP Disodium Salt Stock: 100 mM solution in nuclease-free water.

-

MgCl₂ Stock: 1 M solution in nuclease-free water.

-

Polyphosphate Stock: Prepare a 100 mM solution (based on monophosphate units) of medium chain length sodium polyphosphate.[17]

-

Enzyme Stocks: Prepare stocks of purified Polyphosphate Kinase (PPK) and/or Adenylate Kinase (AdK) in an appropriate storage buffer. Determine the specific activity of the enzyme preparations.

-

ATP-Consuming System: Prepare the primary enzyme (e.g., a kinase) and its substrate at desired concentrations.

2. Reaction Assembly:

-

Assemble the reaction in a microcentrifuge tube on ice. For a final volume of 100 µL:

-

50 µL of 2x Buffer (to final 1x concentration)

-

10 µL of 1 M MgCl₂ (to final 10-20 mM)[16]

-

2 µL of 100 mM AMP (to final 2 mM)[17]

-

10 µL of 100 mM Polyphosphate (to final 10 mM)

-

X µL of regeneration enzymes (e.g., 10-20 µg/mL final concentration)[17]

-

Y µL of the ATP-consuming enzyme and its substrate.

-

Add nuclease-free water to 100 µL.

-

-

Include a negative control reaction without the regeneration enzymes.

3. Incubation and Monitoring:

-

Initiate the reaction by transferring the tubes to a thermoblock or water bath set to the optimal temperature (e.g., 37°C).[13]

-

Collect 5-10 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Immediately stop the reaction in the aliquot by adding an equal volume of 1 M HCl or by heating at 95°C for 5 minutes.[16] Place on ice.

4. ATP Quantification:

-

Luciferase-Based Assay: This is a highly sensitive method.

-

Dilute the stopped reaction samples appropriately.

-

Use a commercial firefly luciferase/luciferin ATP assay kit, following the manufacturer's instructions.

-

Measure bioluminescence using a luminometer.

-

Calculate ATP concentration based on a standard curve generated with known ATP concentrations.

-

-

High-Performance Liquid Chromatography (HPLC):

Application in Signaling Pathway Research

A constant supply of ATP is critical for studying ATP-dependent signaling cascades in vitro. Many cellular signals are transduced via protein kinases, which transfer the terminal phosphate group from ATP to their substrates.[1][2] An ATP regeneration system ensures that kinase activity does not diminish over time due to ATP depletion or ADP/AMP accumulation, allowing for accurate kinetic analysis and screening of inhibitors.

Caption: ATP regeneration fueling an in vitro kinase cascade.

Conclusion

AMP disodium salt is a versatile and economical precursor for in vitro ATP regeneration. By coupling its conversion to ATP with ATP-dependent enzymatic assays, researchers can significantly improve reaction efficiency, sustain reaction kinetics over longer periods, and obtain more reliable data. The choice of regeneration system—from traditional coupled-kinase assays to modern single-enzyme polyphosphate-based methods—can be tailored to the specific needs of the experiment. This guide provides the foundational knowledge for drug development professionals and scientists to effectively implement these powerful tools in their research endeavors.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vitro ATP regeneration from polyphosphate and AMP by polyphosphate:AMP phosphotransferase and adenylate kinase from Acinetobacter johnsonii 210A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine 5’-monophosphate Disodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. custombiotech.roche.com [custombiotech.roche.com]

- 6. Adenylate kinase - Wikipedia [en.wikipedia.org]

- 7. Role of water in the enzymatic catalysis: study of ATP + AMP → 2ADP conversion by adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biology.stackexchange.com [biology.stackexchange.com]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. A novel ATP regeneration system using polyphosphate-AMP phosphotransferase and polyphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ATP regeneration by a single polyphosphate kinase powers multigram-scale aldehyde synthesis in vitro - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. alliedacademies.org [alliedacademies.org]

- 14. journals.asm.org [journals.asm.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Function of AMP Disodium Salt as an ATP Precursor In Vitro

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes, including signal transduction, DNA and RNA synthesis, and muscle contraction.[1][2] Many in vitro biochemical and drug discovery assays rely on ATP-dependent enzymes, such as kinases, ligases, and polymerases. However, the ATP in these reactions is consumed and hydrolyzes to adenosine diphosphate (ADP) or adenosine monophosphate (AMP), which can lead to product inhibition and a decrease in reaction rates.[1] To overcome this, robust in vitro ATP regeneration systems are essential for maintaining a constant supply of ATP, thereby improving reaction yields and enabling long-term kinetic studies.

Adenosine 5'-monophosphate (AMP) disodium salt is an excellent starting substrate for these regeneration systems. As a stable and highly soluble salt, it serves as a cost-effective precursor for the enzymatic synthesis of ATP.[3][4][5] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using AMP disodium salt to regenerate ATP in vitro.

Core Principles of AMP to ATP Conversion

The conversion of AMP to ATP is a two-step phosphorylation process. First, AMP is converted to ADP, which is then subsequently phosphorylated to ATP. Several enzymatic systems have been developed to catalyze this cascade efficiently in vitro.

-

AMP to ADP Conversion: The primary enzyme responsible for this step is Adenylate Kinase (ADK) , also known as myokinase.[6] ADK catalyzes the reversible reaction where a phosphate group is transferred from an existing ATP molecule to AMP, yielding two molecules of ADP.[7][8]

-

Reaction: AMP + ATP ⇌ 2 ADP

-

-

ADP to ATP Conversion: The generated ADP is then phosphorylated to ATP using a high-energy phosphate donor. This step is catalyzed by various enzymes, with the choice depending on the desired reaction conditions and cost-effectiveness. Common enzymes include:

Some advanced systems utilize single enzymes or streamlined pathways that can directly or indirectly convert AMP to ATP, simplifying the reaction setup.[12][13]

Caption: Core enzymatic pathway for ATP regeneration from AMP.

In Vitro ATP Regeneration Systems

Several distinct systems have been established for the efficient regeneration of ATP from AMP. The choice of system often depends on factors like cost, stability of reagents, and potential for product inhibition in the primary assay.

Polyphosphate-Based Systems

These systems are highly advantageous due to the low cost and high stability of the phosphate donor, inorganic polyphosphate (polyP).[3][14]

-

Polyphosphate:AMP Phosphotransferase (PPT) and Adenylate Kinase (AdK): This two-enzyme system first uses PPT to convert AMP to ADP, and then AdK (or PPK) converts the resulting ADP to ATP.[3] This system is specific for AMP and 2'-dAMP.[3]

-

Single-Enzyme Polyphosphate Kinase (PPK) Systems: Certain classes of PPK enzymes, particularly from the PPK2-III family, can directly phosphorylate AMP to ADP and subsequently to ATP.[10][12] This simplifies the system by requiring only a single enzyme for the entire regeneration cascade.[12]

Kinase-Coupled Systems

These are the more traditional systems for ATP regeneration from ADP and can be adapted for AMP by including adenylate kinase.

-

Adenylate Kinase (ADK) and Pyruvate Kinase (PK): In this coupled reaction, ADK first produces two molecules of ADP from one molecule of AMP and one of ATP.[8] Pyruvate kinase then uses the high-energy phosphate donor phosphoenolpyruvate (PEP) to convert these ADP molecules into ATP. A major drawback is the potential for product inhibition by pyruvate in some applications.

-

Adenylate Kinase (ADK) and Acetate Kinase (AK): This system functions similarly to the PK system, but uses acetyl phosphate (AcP) as the phosphate donor. Both AcP and PEP are less stable and more expensive than polyphosphate.

Pyruvate Phosphate Dikinase (PPDK) System

A highly efficient and innovative single-enzyme system utilizes pyruvate phosphate dikinase (PPDK).[13] PPDK uniquely catalyzes the conversion of AMP, pyrophosphate (PPi), and PEP directly into ATP, inorganic phosphate (Pi), and pyruvate.[13] This is particularly valuable for ATP-dependent reactions that release PPi (like those catalyzed by aminoacyl-tRNA synthetases or DNA/RNA polymerases), as the system simultaneously regenerates ATP and removes an inhibitory product (PPi).[13]

Caption: General experimental workflow for in vitro ATP regeneration.

Data Presentation

Table 1: Physicochemical Properties of AMP Disodium Salt

| Property | Value | Reference |

| Formula | C₁₀H₁₂N₅O₇PNa₂ | [5] |

| Molecular Weight | 391.18 g/mol | |

| CAS Number | 4578-31-8 | [5] |

| Appearance | White crystalline powder | [5] |

| Solubility in Water | Clear, colorless solution (50 mg/mL) | [5] |

| Stability (Solid) | Stable for 36 months at +15 to +25°C | [5] |

| Stability (Solution) | Stock solutions stable for up to 6 months at -20°C | [15] |

Table 2: Comparison of In Vitro ATP Regeneration Systems from AMP

| System | Key Enzymes | Phosphate Donor | Advantages | Disadvantages | Reported ATP Yield | Reference |

| PPT/AdK | Polyphosphate:AMP Phosphotransferase, Adenylate Kinase | Polyphosphate (polyP) | Uses stable, inexpensive substrates (AMP, polyP). | Requires two enzymes. | Sustained reaction >24h | [3] |

| Single PPK | Polyphosphate Kinase (PPK2-III) | Polyphosphate (polyP) | Single enzyme system, simple, cost-effective. | Enzyme availability might be limited. | High ATP formation rates | [10][12] |

| ADK/PK | Adenylate Kinase, Pyruvate Kinase | Phosphoenolpyruvate (PEP) | Well-established, commercially available enzymes. | PEP is expensive and unstable; potential pyruvate inhibition. | N/A | |

| ADK/AK | Adenylate Kinase, Acetate Kinase | Acetyl Phosphate (AcP) | Well-established system. | AcP is expensive and unstable. | N/A | |

| PPDK | Pyruvate Phosphate Dikinase | Phosphoenolpyruvate (PEP) | Single enzyme; removes inhibitory PPi. | Requires PEP; enzyme may be less common. | ~73% conversion (from AMP) | [13] |

Experimental Protocols

The following is a generalized protocol for setting up and monitoring an in vitro ATP regeneration reaction, based on methodologies described in the literature.[13][16] Researchers should optimize concentrations and conditions for their specific application.

Protocol: ATP Regeneration using a Polyphosphate-Based System

1. Reagent Preparation:

-

AMP Disodium Salt Stock: 100 mM solution in nuclease-free water.

-

MgCl₂ Stock: 1 M solution in nuclease-free water.

-

Polyphosphate Stock: Prepare a 100 mM solution (based on monophosphate units) of medium chain length sodium polyphosphate.[17]

-

Enzyme Stocks: Prepare stocks of purified Polyphosphate Kinase (PPK) and/or Adenylate Kinase (AdK) in an appropriate storage buffer. Determine the specific activity of the enzyme preparations.

-

ATP-Consuming System: Prepare the primary enzyme (e.g., a kinase) and its substrate at desired concentrations.

2. Reaction Assembly:

-

Assemble the reaction in a microcentrifuge tube on ice. For a final volume of 100 µL:

-

50 µL of 2x Buffer (to final 1x concentration)

-

10 µL of 1 M MgCl₂ (to final 10-20 mM)[16]

-

2 µL of 100 mM AMP (to final 2 mM)[17]

-

10 µL of 100 mM Polyphosphate (to final 10 mM)

-

X µL of regeneration enzymes (e.g., 10-20 µg/mL final concentration)[17]

-

Y µL of the ATP-consuming enzyme and its substrate.

-

Add nuclease-free water to 100 µL.

-

-

Include a negative control reaction without the regeneration enzymes.

3. Incubation and Monitoring:

-

Initiate the reaction by transferring the tubes to a thermoblock or water bath set to the optimal temperature (e.g., 37°C).[13]

-

Collect 5-10 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Immediately stop the reaction in the aliquot by adding an equal volume of 1 M HCl or by heating at 95°C for 5 minutes.[16] Place on ice.

4. ATP Quantification:

-

Luciferase-Based Assay: This is a highly sensitive method.

-

Dilute the stopped reaction samples appropriately.

-

Use a commercial firefly luciferase/luciferin ATP assay kit, following the manufacturer's instructions.

-

Measure bioluminescence using a luminometer.

-

Calculate ATP concentration based on a standard curve generated with known ATP concentrations.

-

-

High-Performance Liquid Chromatography (HPLC):

Application in Signaling Pathway Research

A constant supply of ATP is critical for studying ATP-dependent signaling cascades in vitro. Many cellular signals are transduced via protein kinases, which transfer the terminal phosphate group from ATP to their substrates.[1][2] An ATP regeneration system ensures that kinase activity does not diminish over time due to ATP depletion or ADP/AMP accumulation, allowing for accurate kinetic analysis and screening of inhibitors.

Caption: ATP regeneration fueling an in vitro kinase cascade.

Conclusion

AMP disodium salt is a versatile and economical precursor for in vitro ATP regeneration. By coupling its conversion to ATP with ATP-dependent enzymatic assays, researchers can significantly improve reaction efficiency, sustain reaction kinetics over longer periods, and obtain more reliable data. The choice of regeneration system—from traditional coupled-kinase assays to modern single-enzyme polyphosphate-based methods—can be tailored to the specific needs of the experiment. This guide provides the foundational knowledge for drug development professionals and scientists to effectively implement these powerful tools in their research endeavors.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vitro ATP regeneration from polyphosphate and AMP by polyphosphate:AMP phosphotransferase and adenylate kinase from Acinetobacter johnsonii 210A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine 5’-monophosphate Disodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. custombiotech.roche.com [custombiotech.roche.com]

- 6. Adenylate kinase - Wikipedia [en.wikipedia.org]

- 7. Role of water in the enzymatic catalysis: study of ATP + AMP → 2ADP conversion by adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biology.stackexchange.com [biology.stackexchange.com]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. A novel ATP regeneration system using polyphosphate-AMP phosphotransferase and polyphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ATP regeneration by a single polyphosphate kinase powers multigram-scale aldehyde synthesis in vitro - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. alliedacademies.org [alliedacademies.org]

- 14. journals.asm.org [journals.asm.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Adenosine 5'-monophosphate Disodium Salt in Purinergic Signaling: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-monophosphate (AMP), traditionally viewed as an intracellular energy regulator and a metabolic precursor, plays a significant and nuanced role in extracellular purinergic signaling. While often considered an intermediate in the canonical degradation pathway of adenosine triphosphate (ATP) to adenosine, recent evidence has established AMP as a direct signaling molecule in its own right. This technical guide provides an in-depth exploration of the role of AMP disodium (B8443419) salt in purinergic signaling pathways, presenting quantitative data on receptor interactions, detailed experimental protocols for studying these interactions, and visual diagrams of the core signaling cascades. The focus is on its function as a direct agonist for the A1 adenosine receptor and its primary role as the substrate for ecto-5'-nucleotidase (CD73), the terminal enzyme in the generation of adenosine, a potent modulator of numerous physiological processes.

Introduction to Purinergic Signaling and the Role of AMP

Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides (ATP, ADP, AMP) and nucleosides (adenosine).[1] This system is crucial for regulating a vast array of physiological functions, including neurotransmission, inflammation, platelet aggregation, and vascular tone.[2] Extracellular ATP, released from cells during metabolic stress, hypoxia, or mechanical stimulation, initiates a signaling cascade. This ATP is sequentially hydrolyzed by cell surface ectonucleotidases. Ectonucleoside triphosphate diphosphohydrolase-1 (CD39) metabolizes ATP and ADP into AMP.[3][4] The resulting AMP is then primarily hydrolyzed by ecto-5'-nucleotidase (CD73) to produce adenosine.[3][5]

Adenosine subsequently activates four G protein-coupled P1 receptors: A1, A2A, A2B, and A3, each with distinct signaling pathways and physiological outcomes.[6] While the conversion to adenosine is a critical function of extracellular AMP, compelling evidence demonstrates that AMP itself can act as a direct agonist at the A1 adenosine receptor (A1R), with a potency equivalent to that of adenosine.[7][8] This dual role—as a direct signaling molecule and as the immediate precursor to adenosine—positions AMP as a key regulatory checkpoint in the purinergic signaling cascade.

The Extracellular AMP Signaling Pathway

The generation and action of extracellular AMP involve a coordinated enzymatic and receptor-mediated process. Stressed or damaged cells release ATP into the extracellular space, which is then rapidly catabolized.

-

ATP/ADP to AMP Conversion: CD39 on the cell surface efficiently hydrolyzes ATP to ADP and then to AMP.

-

AMP's Dual Fate:

-

Conversion to Adenosine: The majority of extracellular AMP is dephosphorylated by CD73 to form adenosine.[5] This is considered the canonical pathway for adenosine generation.

-

Direct A1 Receptor Activation: AMP can directly bind to and activate A1 adenosine receptors (A1R), initiating downstream signaling.[7][9]

-

-

Adenosine-Mediated Signaling: The adenosine generated from AMP activates the full spectrum of adenosine receptors (A1, A2A, A2B, A3), leading to a wide range of cellular responses.

This cascade effectively translates signals of cellular stress (high extracellular ATP) into potent, localized immunomodulatory and cytoprotective responses mediated by AMP and adenosine.

References

- 1. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. AMP Affects Intracellular Ca2+ Signaling, Migration, Cytokine Secretion and T Cell Priming Capacity of Dendritic Cells | PLOS One [journals.plos.org]

- 5. DSpace [research-repository.griffith.edu.au]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. AMP Is an Adenosine A1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Adenosine 5'-monophosphate Disodium Salt in Purinergic Signaling: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-monophosphate (AMP), traditionally viewed as an intracellular energy regulator and a metabolic precursor, plays a significant and nuanced role in extracellular purinergic signaling. While often considered an intermediate in the canonical degradation pathway of adenosine triphosphate (ATP) to adenosine, recent evidence has established AMP as a direct signaling molecule in its own right. This technical guide provides an in-depth exploration of the role of AMP disodium salt in purinergic signaling pathways, presenting quantitative data on receptor interactions, detailed experimental protocols for studying these interactions, and visual diagrams of the core signaling cascades. The focus is on its function as a direct agonist for the A1 adenosine receptor and its primary role as the substrate for ecto-5'-nucleotidase (CD73), the terminal enzyme in the generation of adenosine, a potent modulator of numerous physiological processes.

Introduction to Purinergic Signaling and the Role of AMP

Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides (ATP, ADP, AMP) and nucleosides (adenosine).[1] This system is crucial for regulating a vast array of physiological functions, including neurotransmission, inflammation, platelet aggregation, and vascular tone.[2] Extracellular ATP, released from cells during metabolic stress, hypoxia, or mechanical stimulation, initiates a signaling cascade. This ATP is sequentially hydrolyzed by cell surface ectonucleotidases. Ectonucleoside triphosphate diphosphohydrolase-1 (CD39) metabolizes ATP and ADP into AMP.[3][4] The resulting AMP is then primarily hydrolyzed by ecto-5'-nucleotidase (CD73) to produce adenosine.[3][5]

Adenosine subsequently activates four G protein-coupled P1 receptors: A1, A2A, A2B, and A3, each with distinct signaling pathways and physiological outcomes.[6] While the conversion to adenosine is a critical function of extracellular AMP, compelling evidence demonstrates that AMP itself can act as a direct agonist at the A1 adenosine receptor (A1R), with a potency equivalent to that of adenosine.[7][8] This dual role—as a direct signaling molecule and as the immediate precursor to adenosine—positions AMP as a key regulatory checkpoint in the purinergic signaling cascade.

The Extracellular AMP Signaling Pathway

The generation and action of extracellular AMP involve a coordinated enzymatic and receptor-mediated process. Stressed or damaged cells release ATP into the extracellular space, which is then rapidly catabolized.

-

ATP/ADP to AMP Conversion: CD39 on the cell surface efficiently hydrolyzes ATP to ADP and then to AMP.

-

AMP's Dual Fate:

-

Conversion to Adenosine: The majority of extracellular AMP is dephosphorylated by CD73 to form adenosine.[5] This is considered the canonical pathway for adenosine generation.

-

Direct A1 Receptor Activation: AMP can directly bind to and activate A1 adenosine receptors (A1R), initiating downstream signaling.[7][9]

-

-

Adenosine-Mediated Signaling: The adenosine generated from AMP activates the full spectrum of adenosine receptors (A1, A2A, A2B, A3), leading to a wide range of cellular responses.

This cascade effectively translates signals of cellular stress (high extracellular ATP) into potent, localized immunomodulatory and cytoprotective responses mediated by AMP and adenosine.

References

- 1. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. AMP Affects Intracellular Ca2+ Signaling, Migration, Cytokine Secretion and T Cell Priming Capacity of Dendritic Cells | PLOS One [journals.plos.org]

- 5. DSpace [research-repository.griffith.edu.au]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. AMP Is an Adenosine A1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Cornerstone of Cellular Energetics and Signaling: An In-depth Guide to Adenosine 5'-monophosphate

Abstract

Adenosine (B11128) 5'-monophosphate (AMP) is a fundamental nucleotide that plays a pivotal role in a myriad of biological processes. Far more than a simple structural component of RNA, AMP is a critical regulator of cellular energy homeostasis and a versatile signaling molecule. This technical guide provides a comprehensive overview of the discovery and significance of AMP in biological systems. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into AMP's function, quantitative data on its cellular dynamics, and methodologies for its study. The guide delves into the historical context of its discovery, its central role in the AMP-activated protein kinase (AMPK) pathway, and its function as the precursor to the second messenger cyclic AMP (cAMP). Detailed experimental protocols for AMP quantification and visualization of key signaling pathways are provided to facilitate further research in this critical area of cell biology.

Discovery and Historical Context

The journey to understanding the significance of Adenosine 5'-monophosphate is intrinsically linked to the discovery of its phosphorylated counterparts, ADP and ATP. The foundational work in this area was conducted by the German biochemist Karl Lohmann.

In 1929, Lohmann first isolated Adenosine Triphosphate (ATP) from muscle and liver extracts.[1][2][3][4] This seminal discovery laid the groundwork for understanding how cells store and transfer energy. Subsequent research by Lohmann and others in the following years elucidated the dynamic relationship between ATP, ADP (Adenosine Diphosphate), and AMP, revealing a cycle of phosphorylation and dephosphorylation central to cellular metabolism.[5] While Lohmann is primarily credited with the discovery of ATP, the identification of AMP was a direct consequence of these early studies on nucleotide phosphates.

A pivotal moment in recognizing the signaling capabilities of adenosine monophosphates came in 1958 when Earl W. Sutherland discovered cyclic AMP (cAMP), a cyclic derivative of AMP.[6][7] Sutherland's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, established the concept of second messengers in signal transduction, with cAMP being the first to be identified.[8][9] He demonstrated that hormones like epinephrine (B1671497) could stimulate the production of cAMP, which then mediates the hormone's effects within the cell.[7]

The Multifaceted Roles of AMP in Biological Systems

AMP's significance in biological systems is multifaceted, extending from its fundamental role as a building block of nucleic acids to its intricate functions in metabolic regulation and cell signaling.

A Building Block of Life

As a nucleotide, AMP is one of the four essential components required for the synthesis of Ribonucleic Acid (RNA).[5] The process, catalyzed by RNA polymerases, involves the incorporation of AMP from its triphosphate precursor, ATP.[5]

A Sentinel of Cellular Energy Status: The AMP-Activated Protein Kinase (AMPK) Pathway

Perhaps the most critical role of AMP is as a sensitive indicator of the cell's energy state. The enzyme 5' AMP-activated protein kinase (AMPK) functions as a cellular energy sensor.[10] Under conditions of metabolic stress, such as exercise or nutrient deprivation, cellular ATP levels decrease, leading to a corresponding increase in the levels of ADP and AMP.[10]

The activation of AMPK is intricately regulated by the relative concentrations of AMP, ADP, and ATP.[10] AMP and ADP allosterically activate AMPK by binding to its regulatory γ subunit, which contains four cystathionine-β-synthase (CBS) domains that form two AMP-binding sites known as Bateman domains.[10] The binding of AMP to these sites induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr-172) in the catalytic α subunit by an upstream kinase, such as LKB1.[10][11][12] This phosphorylation event leads to a substantial increase in AMPK activity. Conversely, high concentrations of ATP compete with AMP for binding to the γ subunit, leading to the dephosphorylation and inactivation of AMPK.[10]

Once activated, AMPK acts to restore cellular energy balance by stimulating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.[10]

The Precursor to a Ubiquitous Second Messenger: The Cyclic AMP (cAMP) Signaling Pathway

AMP serves as the precursor for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a vast array of signal transduction pathways.[8] Extracellular signals, such as hormones and neurotransmitters, bind to G protein-coupled receptors (GPCRs) on the cell surface. This binding activates the enzyme adenylyl cyclase, which is located on the inner side of the plasma membrane.[8] Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[8]

The primary effector of cAMP in most eukaryotic cells is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase.[6] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins, thereby modulating their activity and bringing about a cellular response. The cAMP signal is terminated by the action of phosphodiesterases, which hydrolyze cAMP back to AMP.[8]

Quantitative Data on AMP in Biological Systems

The cellular concentrations of AMP and its ratio to ATP are tightly regulated and serve as a critical indicator of the cell's energetic health.

| Parameter | Typical Value | Cell Type/Condition | Reference |

| Intracellular ATP Concentration | 1–10 µmol per gram of muscle tissue | Eukaryotes | [13] |

| Intracellular AMP Concentration | Increases 6- to 7-fold in response to berberine (B55584) treatment (from 42 ± 3 to 270 ± 50 μM) | G361 cells | [14] |

| Intracellular cAMP Concentration (Basal) | Approximately 10 picomol/mg protein | Chick embryo ventricle cells | [15] |

| Intracellular cAMP Concentration (Stimulated) | Approximately 500 picomol/mg protein | Chick embryo ventricle cells treated with dibutyryl cyclic AMP and theophylline | [15] |

| AMP Activation Constant for Phosphofructokinase | 93 µM | Ascaris suum | [16] |

| Fructose-2,6-bisphosphate Activation Constant for Phosphofructokinase | 92 nM | Ascaris suum | [16] |

| AMP Half-maximal Stimulation of Phosphofructokinase | ~200 µM | Yeast | [17] |

| Fructose-2,6-bisphosphate Half-maximal Stimulation of Phosphofructokinase | ~2 µM | Yeast | [17] |

| AMPK Binding Affinity for AMP (CBS3 site) | High affinity (µM range) | Mammalian | [18] |

| AMPK Binding Affinity for ATP (CBS3 site) | 10-100 times lower affinity than AMP | Mammalian | [19] |

Table 1: Quantitative Data on AMP and Related Molecules in Biological Systems

Experimental Protocols for the Study of AMP

The accurate quantification of intracellular AMP is crucial for studying its roles in metabolism and signaling. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Quantification of AMP, ADP, and ATP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for the analysis of adenine (B156593) nucleotides in cultured cells.[20]

4.1.1. Materials and Reagents

-

Mobile Phase: 0.1 M Ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄), pH 6.0, with 1% methanol.

-

Extraction Buffer: 0.4 M Perchloric acid (HClO₄).

-

Neutralization Solution: 2 M Potassium hydroxide (B78521) (KOH).

-

Standards: Adenosine 5'-monophosphate (AMP), Adenosine 5'-diphosphate (ADP), Adenosine 5'-triphosphate (ATP).

-

HPLC System: A system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

4.1.2. Experimental Workflow

4.1.3. Detailed Procedure

-

Cell Culture and Treatment: Culture cells to the desired confluency in appropriate multi-well plates. Apply experimental treatments as required.

-

Cell Lysis and Extraction:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add 500 µL of ice-cold 0.4 M perchloric acid to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 10 minutes.

-

-

Neutralization:

-

Add 125 µL of 2 M KOH to each tube to neutralize the perchloric acid.

-

Vortex briefly and incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

-

Sample Clarification:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new tube.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the supernatant onto the C18 column.

-

Elute the nucleotides isocratically with the mobile phase at a flow rate of 1.0 mL/min.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Quantification:

-

Prepare standard curves for AMP, ADP, and ATP using known concentrations.

-

Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.

-

Luciferase-Based Assay for AMP Quantification

While direct luciferase assays for AMP are less common, AMP levels can be determined indirectly by converting AMP to ATP and then measuring ATP using a luciferase-based assay.

4.2.1. Principle

This method involves two enzymatic reactions. First, adenylate kinase (myokinase) is used to convert AMP and ATP into two molecules of ADP. Then, pyruvate (B1213749) kinase is used to convert ADP to ATP in the presence of phosphoenolpyruvate. The total ATP is then quantified using a luciferase/luciferin reaction, which produces light in proportion to the ATP concentration. By measuring the ATP concentration before and after the conversion of AMP, the initial AMP concentration can be calculated.

4.2.2. Materials and Reagents

-

ATP Bioluminescence Assay Kit (containing luciferase, luciferin, and assay buffer).

-

Adenylate Kinase.

-

Pyruvate Kinase.

-

Phosphoenolpyruvate (PEP).

-

Cell lysis buffer (compatible with the luciferase assay).

4.2.3. Experimental Workflow

4.2.4. Detailed Procedure

-

Cell Lysis: Lyse cells using a buffer that is compatible with the luciferase assay system.

-

Sample Preparation:

-

Centrifuge the cell lysate to pellet debris.

-

Transfer the supernatant to a new tube.

-

Divide the supernatant into two aliquots.

-

-

Basal ATP Measurement:

-

To the first aliquot, add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence to determine the basal ATP concentration.

-

-

AMP to ATP Conversion:

-

To the second aliquot, add adenylate kinase, pyruvate kinase, and phosphoenolpyruvate.

-

Incubate at room temperature for a sufficient time (e.g., 30 minutes) to ensure complete conversion of AMP and ADP to ATP.

-

-

Total ATP Measurement:

-

Add the luciferase assay reagent to the second aliquot.

-

Measure the luminescence to determine the total ATP concentration (initial ATP + ATP from AMP and ADP).

-

-

Calculation:

-

The concentration of AMP can be calculated by subtracting the basal ATP concentration from the total ATP concentration (after accounting for the initial ADP to ATP conversion).

-

Conclusion

Adenosine 5'-monophosphate is a molecule of profound biological significance. Its discovery, intertwined with that of ATP, revolutionized our understanding of cellular bioenergetics. Beyond its role as a fundamental building block of RNA, AMP's function as a critical sensor of cellular energy status through the AMPK pathway and as the precursor to the second messenger cAMP highlights its central role in maintaining cellular homeostasis and mediating signal transduction. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricate roles of AMP in health and disease. A deeper understanding of AMP's multifaceted functions will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of metabolic and signaling disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Karl Lohmann [nndb.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Karl Lohmann and the discovery of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cyclic adenosine monophosphate – the darling of the Nobel Prize | 康富世界官方網站 [hch.hk]

- 8. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]

- 11. portlandpress.com [portlandpress.com]

- 12. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 14. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Control of cell mobility by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Similarity of activation of yeast phosphofructokinase by AMP and fructose-2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deconvoluting AMP-activated protein kinase (AMPK) adenine nucleotide binding and sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Cornerstone of Cellular Energetics and Signaling: An In-depth Guide to Adenosine 5'-monophosphate

Abstract

Adenosine 5'-monophosphate (AMP) is a fundamental nucleotide that plays a pivotal role in a myriad of biological processes. Far more than a simple structural component of RNA, AMP is a critical regulator of cellular energy homeostasis and a versatile signaling molecule. This technical guide provides a comprehensive overview of the discovery and significance of AMP in biological systems. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into AMP's function, quantitative data on its cellular dynamics, and methodologies for its study. The guide delves into the historical context of its discovery, its central role in the AMP-activated protein kinase (AMPK) pathway, and its function as the precursor to the second messenger cyclic AMP (cAMP). Detailed experimental protocols for AMP quantification and visualization of key signaling pathways are provided to facilitate further research in this critical area of cell biology.

Discovery and Historical Context

The journey to understanding the significance of Adenosine 5'-monophosphate is intrinsically linked to the discovery of its phosphorylated counterparts, ADP and ATP. The foundational work in this area was conducted by the German biochemist Karl Lohmann.

In 1929, Lohmann first isolated Adenosine Triphosphate (ATP) from muscle and liver extracts.[1][2][3][4] This seminal discovery laid the groundwork for understanding how cells store and transfer energy. Subsequent research by Lohmann and others in the following years elucidated the dynamic relationship between ATP, ADP (Adenosine Diphosphate), and AMP, revealing a cycle of phosphorylation and dephosphorylation central to cellular metabolism.[5] While Lohmann is primarily credited with the discovery of ATP, the identification of AMP was a direct consequence of these early studies on nucleotide phosphates.

A pivotal moment in recognizing the signaling capabilities of adenosine monophosphates came in 1958 when Earl W. Sutherland discovered cyclic AMP (cAMP), a cyclic derivative of AMP.[6][7] Sutherland's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, established the concept of second messengers in signal transduction, with cAMP being the first to be identified.[8][9] He demonstrated that hormones like epinephrine could stimulate the production of cAMP, which then mediates the hormone's effects within the cell.[7]

The Multifaceted Roles of AMP in Biological Systems

AMP's significance in biological systems is multifaceted, extending from its fundamental role as a building block of nucleic acids to its intricate functions in metabolic regulation and cell signaling.

A Building Block of Life

As a nucleotide, AMP is one of the four essential components required for the synthesis of Ribonucleic Acid (RNA).[5] The process, catalyzed by RNA polymerases, involves the incorporation of AMP from its triphosphate precursor, ATP.[5]

A Sentinel of Cellular Energy Status: The AMP-Activated Protein Kinase (AMPK) Pathway

Perhaps the most critical role of AMP is as a sensitive indicator of the cell's energy state. The enzyme 5' AMP-activated protein kinase (AMPK) functions as a cellular energy sensor.[10] Under conditions of metabolic stress, such as exercise or nutrient deprivation, cellular ATP levels decrease, leading to a corresponding increase in the levels of ADP and AMP.[10]

The activation of AMPK is intricately regulated by the relative concentrations of AMP, ADP, and ATP.[10] AMP and ADP allosterically activate AMPK by binding to its regulatory γ subunit, which contains four cystathionine-β-synthase (CBS) domains that form two AMP-binding sites known as Bateman domains.[10] The binding of AMP to these sites induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr-172) in the catalytic α subunit by an upstream kinase, such as LKB1.[10][11][12] This phosphorylation event leads to a substantial increase in AMPK activity. Conversely, high concentrations of ATP compete with AMP for binding to the γ subunit, leading to the dephosphorylation and inactivation of AMPK.[10]

Once activated, AMPK acts to restore cellular energy balance by stimulating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.[10]

The Precursor to a Ubiquitous Second Messenger: The Cyclic AMP (cAMP) Signaling Pathway

AMP serves as the precursor for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a vast array of signal transduction pathways.[8] Extracellular signals, such as hormones and neurotransmitters, bind to G protein-coupled receptors (GPCRs) on the cell surface. This binding activates the enzyme adenylyl cyclase, which is located on the inner side of the plasma membrane.[8] Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[8]

The primary effector of cAMP in most eukaryotic cells is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase.[6] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins, thereby modulating their activity and bringing about a cellular response. The cAMP signal is terminated by the action of phosphodiesterases, which hydrolyze cAMP back to AMP.[8]

Quantitative Data on AMP in Biological Systems

The cellular concentrations of AMP and its ratio to ATP are tightly regulated and serve as a critical indicator of the cell's energetic health.

| Parameter | Typical Value | Cell Type/Condition | Reference |

| Intracellular ATP Concentration | 1–10 µmol per gram of muscle tissue | Eukaryotes | [13] |

| Intracellular AMP Concentration | Increases 6- to 7-fold in response to berberine treatment (from 42 ± 3 to 270 ± 50 μM) | G361 cells | [14] |

| Intracellular cAMP Concentration (Basal) | Approximately 10 picomol/mg protein | Chick embryo ventricle cells | [15] |

| Intracellular cAMP Concentration (Stimulated) | Approximately 500 picomol/mg protein | Chick embryo ventricle cells treated with dibutyryl cyclic AMP and theophylline | [15] |

| AMP Activation Constant for Phosphofructokinase | 93 µM | Ascaris suum | [16] |

| Fructose-2,6-bisphosphate Activation Constant for Phosphofructokinase | 92 nM | Ascaris suum | [16] |

| AMP Half-maximal Stimulation of Phosphofructokinase | ~200 µM | Yeast | [17] |

| Fructose-2,6-bisphosphate Half-maximal Stimulation of Phosphofructokinase | ~2 µM | Yeast | [17] |

| AMPK Binding Affinity for AMP (CBS3 site) | High affinity (µM range) | Mammalian | [18] |

| AMPK Binding Affinity for ATP (CBS3 site) | 10-100 times lower affinity than AMP | Mammalian | [19] |

Table 1: Quantitative Data on AMP and Related Molecules in Biological Systems

Experimental Protocols for the Study of AMP

The accurate quantification of intracellular AMP is crucial for studying its roles in metabolism and signaling. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Quantification of AMP, ADP, and ATP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for the analysis of adenine nucleotides in cultured cells.[20]

4.1.1. Materials and Reagents

-

Mobile Phase: 0.1 M Ammonium dihydrogen phosphate (NH₄H₂PO₄), pH 6.0, with 1% methanol.

-

Extraction Buffer: 0.4 M Perchloric acid (HClO₄).

-

Neutralization Solution: 2 M Potassium hydroxide (KOH).

-

Standards: Adenosine 5'-monophosphate (AMP), Adenosine 5'-diphosphate (ADP), Adenosine 5'-triphosphate (ATP).

-

HPLC System: A system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

4.1.2. Experimental Workflow

4.1.3. Detailed Procedure

-

Cell Culture and Treatment: Culture cells to the desired confluency in appropriate multi-well plates. Apply experimental treatments as required.

-

Cell Lysis and Extraction:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add 500 µL of ice-cold 0.4 M perchloric acid to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 10 minutes.

-

-

Neutralization:

-

Add 125 µL of 2 M KOH to each tube to neutralize the perchloric acid.

-

Vortex briefly and incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

-

Sample Clarification:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new tube.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the supernatant onto the C18 column.

-

Elute the nucleotides isocratically with the mobile phase at a flow rate of 1.0 mL/min.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Quantification:

-

Prepare standard curves for AMP, ADP, and ATP using known concentrations.

-

Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.

-

Luciferase-Based Assay for AMP Quantification

While direct luciferase assays for AMP are less common, AMP levels can be determined indirectly by converting AMP to ATP and then measuring ATP using a luciferase-based assay.

4.2.1. Principle

This method involves two enzymatic reactions. First, adenylate kinase (myokinase) is used to convert AMP and ATP into two molecules of ADP. Then, pyruvate kinase is used to convert ADP to ATP in the presence of phosphoenolpyruvate. The total ATP is then quantified using a luciferase/luciferin reaction, which produces light in proportion to the ATP concentration. By measuring the ATP concentration before and after the conversion of AMP, the initial AMP concentration can be calculated.

4.2.2. Materials and Reagents

-

ATP Bioluminescence Assay Kit (containing luciferase, luciferin, and assay buffer).

-

Adenylate Kinase.

-

Pyruvate Kinase.

-

Phosphoenolpyruvate (PEP).

-

Cell lysis buffer (compatible with the luciferase assay).

4.2.3. Experimental Workflow

4.2.4. Detailed Procedure

-

Cell Lysis: Lyse cells using a buffer that is compatible with the luciferase assay system.

-

Sample Preparation:

-

Centrifuge the cell lysate to pellet debris.

-

Transfer the supernatant to a new tube.

-

Divide the supernatant into two aliquots.

-

-

Basal ATP Measurement:

-

To the first aliquot, add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence to determine the basal ATP concentration.

-

-

AMP to ATP Conversion:

-

To the second aliquot, add adenylate kinase, pyruvate kinase, and phosphoenolpyruvate.

-

Incubate at room temperature for a sufficient time (e.g., 30 minutes) to ensure complete conversion of AMP and ADP to ATP.

-

-

Total ATP Measurement:

-

Add the luciferase assay reagent to the second aliquot.

-

Measure the luminescence to determine the total ATP concentration (initial ATP + ATP from AMP and ADP).

-

-

Calculation:

-

The concentration of AMP can be calculated by subtracting the basal ATP concentration from the total ATP concentration (after accounting for the initial ADP to ATP conversion).

-

Conclusion

Adenosine 5'-monophosphate is a molecule of profound biological significance. Its discovery, intertwined with that of ATP, revolutionized our understanding of cellular bioenergetics. Beyond its role as a fundamental building block of RNA, AMP's function as a critical sensor of cellular energy status through the AMPK pathway and as the precursor to the second messenger cAMP highlights its central role in maintaining cellular homeostasis and mediating signal transduction. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricate roles of AMP in health and disease. A deeper understanding of AMP's multifaceted functions will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of metabolic and signaling disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Karl Lohmann [nndb.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Karl Lohmann and the discovery of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 6. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cyclic adenosine monophosphate – the darling of the Nobel Prize | 康富世界官方網站 [hch.hk]

- 8. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]

- 11. portlandpress.com [portlandpress.com]

- 12. AMP-activated protein kinase can be allosterically activated by ADP but AMP remains the key activating ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 14. AMP Is a True Physiological Regulator of AMP-Activated Protein Kinase by Both Allosteric Activation and Enhancing Net Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Control of cell mobility by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Similarity of activation of yeast phosphofructokinase by AMP and fructose-2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Deconvoluting AMP-activated protein kinase (AMPK) adenine nucleotide binding and sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Sentinel of Cellular Energy: A Technical Guide to AMP Disodium Salt as a Key Regulator of Metabolic Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of cellular metabolism, maintaining energy homeostasis is paramount. Adenosine monophosphate (AMP), particularly in its stable disodium (B8443419) salt form, emerges as a critical allosteric regulator, acting as a sensitive gauge of the cell's energy status. When cellular ATP levels decline and AMP concentrations rise, this small molecule orchestrates a significant metabolic shift, activating catabolic pathways to generate ATP while simultaneously downregulating anabolic, energy-consuming processes. This technical guide delves into the core mechanisms by which AMP disodium salt modulates key metabolic enzymes, namely AMP-activated protein kinase (AMPK), phosphofructokinase-1 (PFK-1), and glycogen (B147801) phosphorylase. We provide a comprehensive overview of the signaling pathways, quantitative kinetic data, and detailed experimental protocols to facilitate further research and drug development in this critical area of metabolic regulation.

Introduction: AMP Disodium Salt - A Stable and Effective Tool for Metabolic Research

Adenosine 5'-monophosphate disodium salt (CAS Number: 4578-31-8) is a widely utilized nucleotide in biochemical and pharmaceutical research.[1][2][3][4] Its disodium salt form offers enhanced solubility and stability, making it an ideal reagent for in vitro and cell-based assays.[5] As a key intermediate in cellular energy transfer, AMP's role extends beyond being a mere building block of RNA; it is a potent signaling molecule that allosterically regulates the activity of several crucial metabolic enzymes.[3] This guide will explore its pivotal role in modulating three key players in cellular energy metabolism.

AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor

AMPK is a heterotrimeric serine/threonine protein kinase that functions as a central hub in maintaining cellular energy balance.[6] Its activation is a critical response to metabolic stress, such as a decrease in the ATP:AMP ratio.

Mechanism of AMPK Activation by AMP

AMP activates AMPK through a multi-faceted mechanism:

-

Allosteric Activation: Direct binding of AMP to the γ-subunit of AMPK induces a conformational change that allosterically activates the kinase.[6]

-

Promotion of Phosphorylation: AMP binding promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[7][8] This phosphorylation event is a hallmark of AMPK activation and leads to a significant increase in its kinase activity.[9]

-

Inhibition of Dephosphorylation: AMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus sustaining the active state of AMPK.[7][8]

Quantitative Analysis of AMPK Activation

The activation of AMPK by AMP is a concentration-dependent process. The half-maximal effective concentration (EC50) for the allosteric activation of AMPK by AMP has been determined to be in the low micromolar range, highlighting its sensitivity to changes in cellular AMP levels.

| Parameter | Value | Conditions | Reference |

| EC50 for allosteric activation of AMPK by AMP | 4.4 ± 2.2 µM | Determined at 200 µM ATP | [10] |

| EC50 for inhibition of AMPK dephosphorylation by AMP | 3.1 ± 0.3 µM | - | [10] |

| EC50 for reactivation of dephosphorylated AMPK by CaMKK in the presence of AMP | 4.3 ± 0.6 µM | - | [10] |

| Km of AMPKK for AMPK | 5.4 ± 1.4 nM | - | [10] |

Table 1. Kinetic Parameters of AMPK Regulation by AMP.

Phosphofructokinase-1 (PFK-1): A Gatekeeper of Glycolysis

Phosphofructokinase-1 is a key regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. This step commits glucose to glycolysis.

Allosteric Regulation of PFK-1 by AMP

PFK-1 activity is tightly regulated by the cell's energy state. High levels of ATP, a signal of energy abundance, allosterically inhibit PFK-1. Conversely, AMP acts as a potent allosteric activator, effectively reversing the inhibitory effect of ATP.[11] This allows for a rapid increase in glycolytic flux when energy is in demand.

Glycogen Phosphorylase: Mobilizing Glycogen Stores

Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby making glucose available for energy production.

AMP as an Allosteric Activator of Glycogen Phosphorylase

Glycogen phosphorylase exists in two forms: a less active 'b' form and a more active 'a' form, which is regulated by phosphorylation. In muscle, the 'b' form can be allosterically activated by AMP.[12] During strenuous exercise, when ATP is consumed and AMP levels rise, AMP binds to and activates glycogen phosphorylase b, leading to rapid glycogen breakdown to provide fuel for muscle contraction.

Quantitative Effects of AMP on Glycogen Phosphorylase a

While AMP is a primary activator of the 'b' form, it also enhances the activity of the already active 'a' form.

| Effector | Vmax (U/mg) | Km for Pi (mM) | Reference |

| None | 221 ± 2 | 5.6 ± 0.3 | [13] |

| 1 µM AMP | 354 ± 2 | 2.3 ± 0.1 | [13] |

Table 2. Kinetic Parameters of Skeletal Muscle Glycogen Phosphorylase a in the Absence and Presence of AMP.

Experimental Protocols

Western Blot Analysis of AMPK Phosphorylation

This protocol is designed to assess the phosphorylation status of AMPK at Thr172, a key indicator of its activation.[14][15][16][17][18]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with AMP disodium salt or other compounds of interest. Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer at 95°C for 5 minutes. Separate proteins by SDS-PAGE.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Phosphofructokinase-1 (PFK-1) Activity Assay (Colorimetric)

This assay measures PFK activity by a coupled enzyme reaction that results in a colorimetric product.[19][20]

Materials:

-

PFK Assay Buffer

-

PFK Substrate (Fructose-6-Phosphate)

-

ATP solution

-

PFK Enzyme Mix (containing enzymes for the coupled reaction)

-

PFK Developer (containing a probe)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to collect the supernatant.

-

Reaction Setup: Add sample, assay buffer, and a positive control to separate wells of a 96-well plate. Prepare a sample background control well for each sample.

-

Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, PFK Enzyme Mix, PFK Developer, and ATP. For the background control, prepare a mix without the PFK Substrate.

-

Initiate Reaction: Add the Reaction Mix to the sample wells and the Background Control Mix to the background control wells.

-

Measurement: Incubate the plate at 37°C and measure the absorbance at 450 nm in a kinetic mode for 20-60 minutes.

-

Calculation: Subtract the background control reading from the sample readings. Calculate the PFK activity based on the change in absorbance over time, using a standard curve if necessary.

Glycogen Phosphorylase Activity Assay (Colorimetric)

This assay determines glycogen phosphorylase activity by measuring the amount of glucose-1-phosphate (G1P) produced.[21][22][23][24]

Materials:

-

Assay Buffer

-

Glycogen solution

-

Enzyme Mix

-

Developer

-

Substrate Mix

-

G1P Standard

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer and collect the supernatant after centrifugation.

-

Standard Curve Preparation: Prepare a G1P standard curve.

-

Reaction Setup: Add samples, standards, and a positive control to a 96-well plate. Prepare sample background controls.

-

Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, Glycogen, Enzyme Mix, Developer, and Substrate Mix. For background controls, omit the Glycogen.

-

Initiate Reaction: Add the Reaction Mix to the wells.

-

Measurement: Measure the absorbance at 450 nm in kinetic mode at 30°C for 60 minutes.

-

Calculation: Determine the glycogen phosphorylase activity from the G1P standard curve based on the change in absorbance over time.

Conclusion and Future Directions